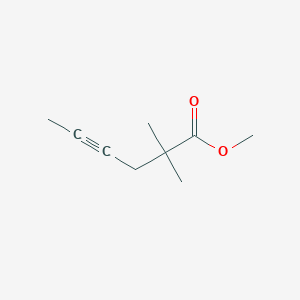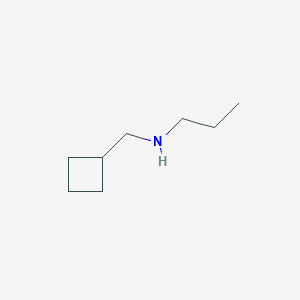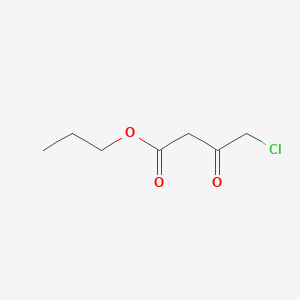
Propyl 4-chloroacetoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-chloroacetoacetate is an organic compound that belongs to the class of acetoacetate esters. It is a colorless to light yellow liquid and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure includes a propyl group attached to the ester functionality, which is further connected to a 4-chloroacetoacetate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propyl 4-chloroacetoacetate can be synthesized through the chlorination of propyl acetoacetate. The process involves the following steps:
Cooling: Propyl acetoacetate is cooled to a temperature range of 0-5°C.
Chlorination: Sulfuryl chloride is added dropwise to the cooled propyl acetoacetate while maintaining the temperature at 0-5°C.
Reaction: The mixture is stirred and allowed to react for 2-4 hours at room temperature.
Distillation: The reaction mixture is then heated to 85-95°C to distill and recover unreacted propyl acetoacetate.
Crude Product: The final product, this compound, is obtained after cooling the mixture to 30°C.
Industrial Production Methods
Industrial production of this compound typically involves a continuous process to enhance yield and purity. The process aims to minimize the formation of byproducts such as 2-chloroacetoacetate. The continuous method ensures a high yield of over 97% and controls the byproduct formation to below 0.15% .
Analyse Chemischer Reaktionen
Types of Reactions
Propyl 4-chloroacetoacetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Enolate Formation: The compound can form enolates, which are useful intermediates in various organic reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can convert the compound to its corresponding alcohol.
Enolate Formation: Strong bases like sodium ethoxide or lithium diisopropylamide (LDA) are used to generate enolates.
Major Products
Substitution: Products include various substituted acetoacetates.
Reduction: Major products are the corresponding alcohols.
Enolate Reactions: Products include alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Propyl 4-chloroacetoacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the synthesis of biologically active molecules.
Industry: The compound is used in the manufacture of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of propyl 4-chloroacetoacetate involves its ability to undergo various chemical transformations. The compound can form enolates, which act as nucleophiles in substitution and addition reactions. The chlorine atom can be substituted, leading to the formation of diverse derivatives. These transformations are facilitated by the compound’s structural features, including the ester and chloro groups .
Vergleich Mit ähnlichen Verbindungen
Propyl 4-chloroacetoacetate can be compared with other acetoacetate esters such as ethyl 4-chloroacetoacetate and methyl acetoacetate:
Ethyl 4-chloroacetoacetate: Similar in structure but with an ethyl group instead of a propyl group.
Methyl acetoacetate: Lacks the chloro group and is used in different synthetic applications.
Conclusion
This compound is a valuable compound in organic synthesis, offering versatility in various chemical reactions and applications in scientific research, medicine, and industry. Its unique structural features and reactivity make it a crucial intermediate in the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
86728-86-1 |
|---|---|
Molekularformel |
C7H11ClO3 |
Molekulargewicht |
178.61 g/mol |
IUPAC-Name |
propyl 4-chloro-3-oxobutanoate |
InChI |
InChI=1S/C7H11ClO3/c1-2-3-11-7(10)4-6(9)5-8/h2-5H2,1H3 |
InChI-Schlüssel |
BVCKRHMKKUQVAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


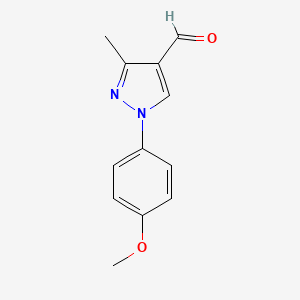


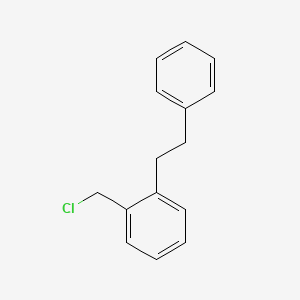

![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
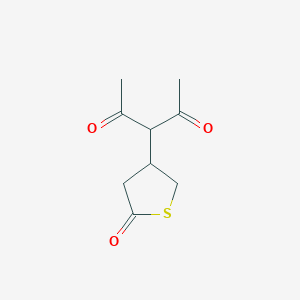
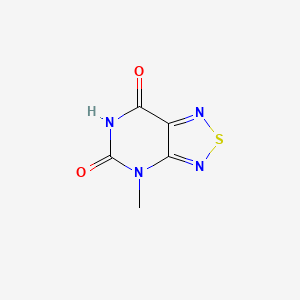
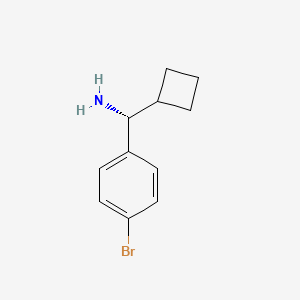
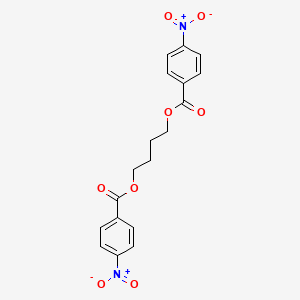
![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
![1-Cyclopropyl-7-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13984969.png)
